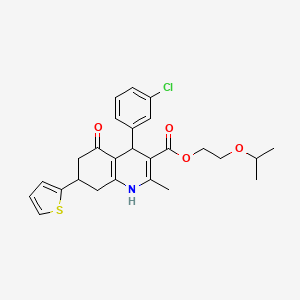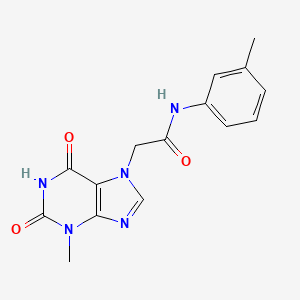
2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methyl group and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamide derivatives under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The acetamide moiety is introduced by reacting the purine derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、様々な修飾を可能にし、有機合成において汎用性の高い中間体となります。
生物学
生物学研究では、この化合物は酵素阻害剤としての可能性について研究されています。そのプリン構造は、DNAとRNAの合成に不可欠なヌクレオチドと類似しており、細胞増殖と癌に関する研究の候補となっています。
医学
この化合物の潜在的な医学的用途には、抗炎症剤、抗ウイルス剤、特定のがんの治療における使用が含まれます。生物学的巨大分子と相互作用する能力は、薬剤開発において注目されています。
産業
産業部門では、この化合物は、医薬品、農薬の製造、および染料や顔料の合成の前駆体として使用できます。
作用機序
7-(3-メチルフェニルアミノ)-2-(3-メチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。それは、天然基質の構造を模倣することで酵素を阻害し、活性部位をブロックすることができます。この阻害は、様々な生化学的経路を阻害し、観測された生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
カフェイン: 覚醒作用のある別のプリン誘導体です。
テオブロミン: チョコレートに含まれ、構造は似ていますが生物学的効果は異なります。
アロプリノール: キサンチンオキシダーゼを阻害することで痛風を治療するために使用されます。
独自性
7-(3-メチルフェニルアミノ)-2-(3-メチル-2,6-ジオキソ-1,2,3,6-テトラヒドロ-7H-プリン-7-イル)アセトアミドを際立たせているのは、その特定の置換パターンであり、これは独自の化学的および生物学的特性を与えています。その2つの官能基(プリンとアセトアミド)は、様々な相互作用と用途を可能にし、様々な研究分野で貴重な化合物となっています。
特性
分子式 |
C15H15N5O3 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC名 |
2-(3-methyl-2,6-dioxopurin-7-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H15N5O3/c1-9-4-3-5-10(6-9)17-11(21)7-20-8-16-13-12(20)14(22)18-15(23)19(13)2/h3-6,8H,7H2,1-2H3,(H,17,21)(H,18,22,23) |
InChIキー |
HOGGYCTZRXYEAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C2C(=O)NC(=O)N3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid](/img/structure/B11078381.png)
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11078386.png)
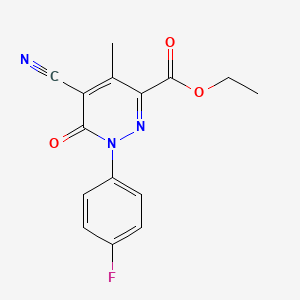
![diethyl {[(1,2,3-trimethyl-1H-indol-7-yl)amino]methylidene}propanedioate](/img/structure/B11078395.png)
![3-[(3-Chlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11078408.png)
![2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11078412.png)
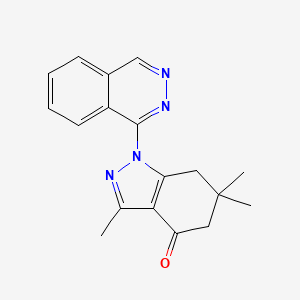
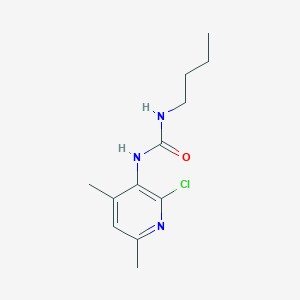
![3,4,5-trimethoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11078423.png)
![1-[4-(4-Acetyl-2-fluoro-5-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11078426.png)
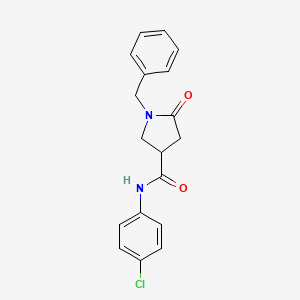
![2-[(5E)-5-(3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11078436.png)
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-](/img/structure/B11078440.png)
